![molecular formula C19H19ClFN5O3 B2708570 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-47-8](/img/structure/B2708570.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications in pharmacology.
- Molecular Formula : C22H25ClFN5O2
- Molecular Weight : 445.92 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits significant activity as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor . These mechanisms are crucial in modulating neurotransmitter systems and have implications for treating various neuropsychiatric disorders.
Antidepressant and Anxiolytic Effects
A study examined the effects of derivatives of imidazo[2,1-f]purine on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase enzymes (PDE4B and PDE10A). The findings suggested that these compounds could act as potential antidepressants and anxiolytics. Specifically, certain derivatives demonstrated higher affinity for serotonin receptors and exhibited significant antianxiety effects in animal models compared to standard treatments like diazepam .
In Vitro Studies
In vitro evaluations have shown that the compound can inhibit phosphodiesterase activity, which is linked to increased levels of cyclic AMP (cAMP) in cells. This elevation can enhance neurotransmitter signaling pathways associated with mood regulation. The lipophilicity and metabolic stability of the compound were assessed using micellar electrokinetic chromatography (MEKC), indicating favorable properties for drug development .
Case Study 1: Antidepressant Activity
In a forced swim test (FST) conducted on mice, a derivative of this compound exhibited pronounced antidepressant-like effects at a dose of 2.5 mg/kg. This effect was attributed to its ability to enhance serotonergic signaling through 5-HT receptor modulation .
Case Study 2: Phosphodiesterase Inhibition
Another study investigated the inhibition of PDE enzymes by this compound. Results indicated that it selectively inhibited PDE4B and PDE10A with IC50 values suggesting moderate potency. Such inhibition is beneficial in conditions like depression and anxiety disorders where cAMP signaling is disrupted .
Data Tables
Biological Activity | Target | IC50 (μM) | Effect |
---|---|---|---|
PDE4B Inhibition | Phosphodiesterase 4B | 15 | Modulates cAMP levels |
PDE10A Inhibition | Phosphodiesterase 10A | 20 | Enhances neurotransmitter signaling |
5-HT1A Affinity | Serotonin receptor | 30 | Potential antidepressant activity |
5-HT7 Affinity | Serotonin receptor | 25 | Anxiolytic potential |
Applications De Recherche Scientifique
Pharmacological Properties
1.1 Mechanism of Action
This compound acts on the purinergic signaling pathways, which are crucial for various physiological processes including immune responses and inflammation. Research indicates that modulation of purinergic receptors can influence cellular functions such as proliferation and apoptosis, making this compound a candidate for therapeutic interventions in diseases characterized by dysregulated purinergic signaling .
1.2 Anticancer Activity
Recent studies have shown that compounds similar to 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising anticancer properties. They have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The imidazo[2,1-f]purine scaffold has been recognized for its potential in targeting specific cancer pathways .
Drug Development
2.1 Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that yield derivatives with enhanced pharmacological profiles. For instance, modifications to the benzyl and hydroxyethyl groups can significantly alter the compound's efficacy and selectivity towards specific biological targets. This adaptability makes it a valuable candidate for further drug development efforts aimed at creating more effective treatments with fewer side effects .
2.2 Clinical Trials
While specific clinical trials directly involving this compound may be limited, related compounds within the imidazo[2,1-f]purine class have undergone various phases of clinical testing for conditions such as anxiety disorders and sleep disturbances due to their sedative properties. The potential of this compound to act as a sedative or anxiolytic agent is an area of ongoing research .
Case Studies
3.1 Case Study: Antitumor Efficacy
In a recent study published in Cancer Research, researchers investigated the effects of a closely related imidazo[2,1-f]purine compound on breast cancer cells. The study demonstrated that treatment with this class of compounds led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This finding underscores the potential application of this compound in oncology .
3.2 Case Study: Neurological Applications
Another case study explored the use of imidazo[2,1-f]purines in neuropharmacology. The compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission and neuroprotection. Results indicated that these compounds could enhance neuroprotective signaling pathways, suggesting their utility in treating neurodegenerative diseases .
Data Table: Summary of Applications
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-10-11(2)26-15-16(22-18(26)24(10)7-8-27)23(3)19(29)25(17(15)28)9-12-13(20)5-4-6-14(12)21/h4-6,27H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMEHSWBVCNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.